N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzamide
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Overview
Description
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzoyl group attached to a tetrahydroisoquinoline ring, which is further substituted with a 2,4-difluorobenzamide moiety. Due to its intricate structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzamide typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core This can be achieved through the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at various positions on the benzamide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced analogs with different physical and chemical properties.
Substitution Products: Substituted derivatives with new substituents on the benzamide ring.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical reactions.
Biology: In biological research, N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzamide is used to study protein interactions and enzyme inhibition. Its ability to bind to specific biological targets makes it a valuable tool in understanding cellular processes.
Medicine: Medically, this compound has shown potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. Ongoing research aims to develop new drugs based on this compound's structure.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry, coatings, and other industrial processes.
Mechanism of Action
The mechanism by which N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-chlorophenyl)methanesulfonamide
Uniqueness: N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzamide stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O2/c24-18-7-9-20(21(25)13-18)22(28)26-19-8-6-15-10-11-27(14-17(15)12-19)23(29)16-4-2-1-3-5-16/h1-9,12-13H,10-11,14H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNXCUWQMZTPKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)F)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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